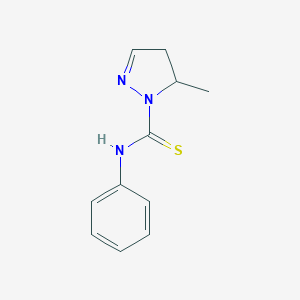![molecular formula C23H25N3O3S B258273 2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B258273.png)
2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential as an anti-cancer agent. DMXAA was first identified as a potent inducer of tumor necrosis factor-alpha (TNF-α), a cytokine that plays a critical role in the immune response to cancer. Since then, DMXAA has been shown to have a range of other anti-cancer properties, including anti-angiogenic and anti-metastatic effects.
作用機序
The mechanism of action of 2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor necrosis factor-alpha (TNF-α). TNF-α is a cytokine that plays a critical role in the immune response to cancer, and its induction by 2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide is thought to contribute to the anti-cancer effects of the molecule. 2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide has also been shown to have anti-angiogenic and anti-metastatic effects, which may be related to its ability to activate the immune system.
Biochemical and physiological effects:
2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide has been shown to have a range of biochemical and physiological effects, including the induction of tumor necrosis factor-alpha (TNF-α) and the inhibition of angiogenesis and metastasis. 2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide has also been shown to enhance the effectiveness of radiation therapy in cancer treatment. However, the exact biochemical and physiological effects of 2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide are still being studied, and much remains to be learned about the molecule's mechanism of action.
実験室実験の利点と制限
2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide has several advantages for use in lab experiments, including its potency as an inducer of tumor necrosis factor-alpha (TNF-α) and its anti-angiogenic and anti-metastatic effects. However, 2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide also has several limitations, including its complex synthesis method and the need for specialized equipment and expertise. Additionally, the exact mechanism of action of 2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide is not fully understood, which can make it challenging to design experiments that effectively test the molecule's anti-cancer properties.
将来の方向性
There are several future directions for research on 2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide, including studies aimed at better understanding the molecule's mechanism of action and identifying potential new therapeutic applications. One promising area of research is the use of 2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide as a radiosensitizer, which could enhance the effectiveness of radiation therapy in cancer treatment. Other future directions for research on 2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide include studies focused on optimizing its synthesis method and identifying potential new analogues with improved anti-cancer properties.
合成法
2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis of 2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide typically involves the use of organic solvents and requires specialized equipment and expertise. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the synthesis of 2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide is a complex and challenging process.
科学的研究の応用
2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide has been the subject of extensive scientific research over the past two decades. Much of this research has focused on the anti-cancer properties of 2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide, including its ability to induce tumor necrosis factor-alpha (TNF-α) and its anti-angiogenic and anti-metastatic effects. 2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide has also been studied for its potential as a radiosensitizer, which could enhance the effectiveness of radiation therapy in cancer treatment.
特性
製品名 |
2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide |
|---|---|
分子式 |
C23H25N3O3S |
分子量 |
423.5 g/mol |
IUPAC名 |
2-(3,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C23H25N3O3S/c1-17-7-11-22(12-8-17)30(28,29)26(21-10-9-18(2)19(3)14-21)16-23(27)25-15-20-6-4-5-13-24-20/h4-14H,15-16H2,1-3H3,(H,25,27) |
InChIキー |
GLIIDUNKIVQIDX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CC=N2)C3=CC(=C(C=C3)C)C |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CC=N2)C3=CC(=C(C=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5Z)-5-[3-(4-chlorophenyl)pyrazol-4-ylidene]-1-phenyl-2H-tetrazole](/img/structure/B258190.png)
![5-[5-(4-chlorophenyl)-4-isoxazolyl]-1-phenyl-1H-tetraazole](/img/structure/B258191.png)

![10,11-dimethyl-12H-tetraazolo[5,1-a]thieno[2',3':4,5]pyrimido[1,2-c]phthalazin-12-one](/img/structure/B258202.png)
![N-[6-methyl-3-(1-pyrrolidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B258204.png)
![3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B258205.png)



![3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B258219.png)
![2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile](/img/structure/B258225.png)
![3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B258226.png)

